Vanadyl sulfate
Overview
Description
Vanadyl sulfate, also known as oxovanadium(IV) sulfate, is an inorganic compound with the chemical formula VOSO₄. It is commonly found in its pentahydrate form, which appears as a blue solid. This compound is one of the most stable and widely used vanadium compounds in laboratories due to its high stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadyl sulfate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄). The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate .
Industrial Production Methods: In industrial settings, this compound is often produced from vanadium-bearing titanomagnetite or vanadium slag. The process involves several steps, including leaching with sulfuric acid, solvent extraction, and precipitation. For instance, highly pure this compound can be obtained by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (TBP) as phase modifiers .
Types of Reactions:
Oxidation: this compound can be oxidized to vanadium(V) derivatives in acidic solutions, resulting in yellow-colored compounds.
Substitution: this compound can undergo substitution reactions to form various vanadyl derivatives, such as vanadyl acetylacetonate.
Common Reagents and Conditions:
Oxidation: Acidic conditions with oxidizing agents.
Reduction: Reducing agents like zinc in acidic or neutral conditions.
Substitution: Organic ligands like acetylacetone in the presence of bases like sodium carbonate.
Major Products:
Oxidation: Vanadium(V) derivatives.
Reduction: Vanadium(III) and vanadium(II) derivatives.
Substitution: Vanadyl acetylacetonate and other vanadyl complexes.
Scientific Research Applications
Mechanism of Action
Vanadyl sulfate exerts its effects primarily through its interaction with various enzymes and cellular pathways. It has been shown to improve insulin sensitivity by enhancing the activity of glycogen synthase and other kinases involved in glucose metabolism. The compound also inhibits protein tyrosine phosphatases, which play a role in insulin signaling pathways .
Comparison with Similar Compounds
- Vanadyl chloride (VOCl₂)
- Vanadyl nitrate (VONO₃)
- Vanadyl acetylacetonate (VO(acac)₂)
Comparison: Vanadyl sulfate is unique due to its high stability and solubility in water, making it a preferred choice in laboratory settings. Compared to vanadyl chloride and vanadyl nitrate, this compound is less corrosive and easier to handle. Vanadyl acetylacetonate, on the other hand, is more commonly used in organic synthesis due to its solubility in organic solvents .
Properties
IUPAC Name |
oxovanadium(2+);sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGYDOQQLOJQA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[V+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VOSO4, O5SV | |
Record name | vanadium oxysulfate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Vanadium_oxysulfate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021428 | |
Record name | Vanadyl sulfate | |
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Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid, Light blue crystals; Soluble in water; [MSDSonline] | |
Record name | VANADYL SULFATE | |
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Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
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Record name | Vanadyl sulfate | |
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Solubility |
Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/, Soluble in water | |
Record name | VANADYL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ | |
Record name | VANADYL SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. | |
Record name | VANADYL SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
27774-13-6, 16229-43-9 | |
Record name | VANADYL SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vanadyl sulfate | |
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Record name | Vanadyl sulfate | |
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Record name | Vanadyl sulfate | |
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Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Vanadyl sulfate | |
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Record name | Vanadium oxide sulphate | |
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Record name | VANADYL SULFATE | |
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Melting Point |
MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ | |
Record name | VANADYL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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